molecular formula C9H16N2O B13935942 3-(1,1-Dimethylbutyl)-5-isoxazolamine

3-(1,1-Dimethylbutyl)-5-isoxazolamine

Cat. No.: B13935942
M. Wt: 168.24 g/mol
InChI Key: RAVFGLGCBRNACD-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylbutyl)-5-isoxazolamine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylbutyl)-5-isoxazolamine typically involves the reaction of 1,1-dimethylbutylamine with isoxazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with an isoxazole halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylbutyl)-5-isoxazolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of isoxazole.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Isoxazole halides in the presence of a base like NaH in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole carboxylic acids, while reduction can produce isoxazole alcohols.

Scientific Research Applications

3-(1,1-Dimethylbutyl)-5-isoxazolamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylbutyl)-5-isoxazolamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-Dimethylbutyl)-1-deoxy-delta8-THC: A compound with similar structural features but different biological activity.

    1,1-Dimethylbutylamine: A precursor in the synthesis of 3-(1,1-Dimethylbutyl)-5-isoxazolamine.

Uniqueness

This compound is unique due to its specific isoxazole structure combined with the 1,1-dimethylbutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(2-methylpentan-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H16N2O/c1-4-5-9(2,3)7-6-8(10)12-11-7/h6H,4-5,10H2,1-3H3

InChI Key

RAVFGLGCBRNACD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=NOC(=C1)N

Origin of Product

United States

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